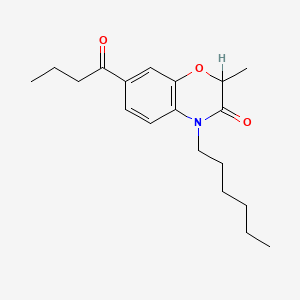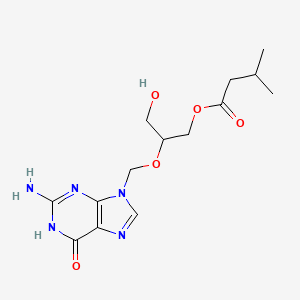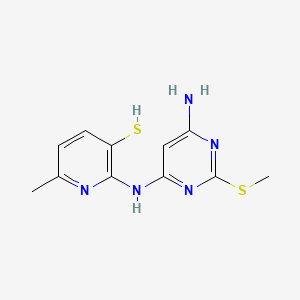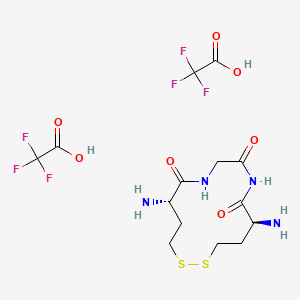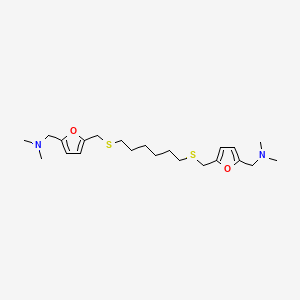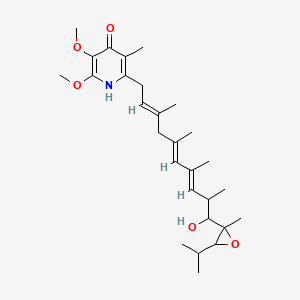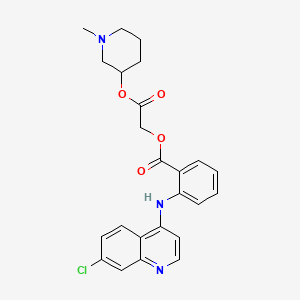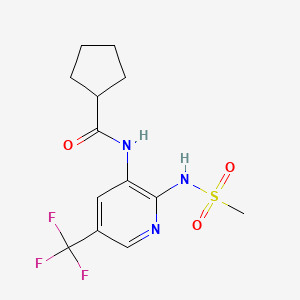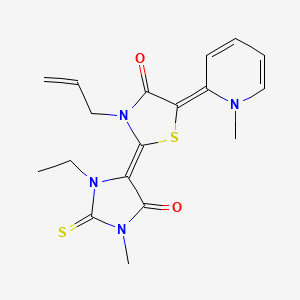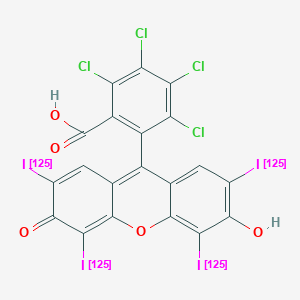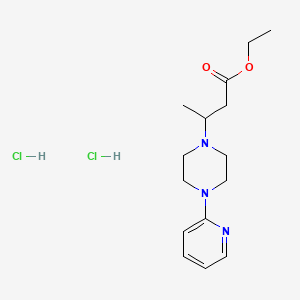
beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the pyridinyl group and the propionic acid ester moiety. Common reagents used in these reactions include:
Piperazine: A starting material for the piperazine ring.
Pyridine derivatives:
Ethyl chloroformate: For esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient large-scale production.
Purification techniques: Such as crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyridinyl group.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride:
Chemistry: As a building block for more complex molecules.
Biology: For studying interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and pyridinyl group may play crucial roles in binding to these targets, modulating their activity and leading to physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Pyridinyl)piperazine: A related compound with similar structural features.
1-(2-Pyridinyl)piperazine: Another piperazine derivative with potential pharmacological properties.
Uniqueness
The unique combination of the beta-methyl group, pyridinyl group, and propionic acid ester moiety in beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride may confer distinct pharmacological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
104373-92-4 |
|---|---|
Molekularformel |
C15H25Cl2N3O2 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate;dihydrochloride |
InChI |
InChI=1S/C15H23N3O2.2ClH/c1-3-20-15(19)12-13(2)17-8-10-18(11-9-17)14-6-4-5-7-16-14;;/h4-7,13H,3,8-12H2,1-2H3;2*1H |
InChI-Schlüssel |
XWBPWJQSAYQWHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C)N1CCN(CC1)C2=CC=CC=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)
